molecular formula C12H15N3O B1475953 (1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol CAS No. 2091591-67-0

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

Cat. No.: B1475953
CAS No.: 2091591-67-0
M. Wt: 217.27 g/mol
InChI Key: RGPIIPDHZUXTSP-UHFFFAOYSA-N
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Description

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol is a useful research compound. Its molecular formula is C12H15N3O and its molecular weight is 217.27 g/mol. The purity is usually 95%.
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Biological Activity

(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol is a triazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. Triazoles are known for their potential as antimicrobial, antifungal, and anticancer agents. This article reviews the biological activity of this compound, synthesizing available data from various studies and highlighting its mechanisms of action.

  • IUPAC Name : this compound
  • CAS Number : 2091591-67-0
  • Molecular Formula : C12H15N3O
  • Molecular Weight : 219.27 g/mol

Antimicrobial Properties

Triazole derivatives have been widely studied for their antimicrobial properties. Research indicates that this compound exhibits significant antibacterial activity against various strains of bacteria. For example:

Microorganism Minimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Pseudomonas aeruginosa64 µg/mL

These findings suggest that the compound's efficacy may be attributed to its ability to disrupt bacterial cell wall synthesis or inhibit essential enzymes involved in bacterial metabolism.

Antifungal Activity

The compound has also demonstrated antifungal properties. In vitro studies have shown effectiveness against common fungal pathogens:

Fungus MIC (µg/mL)
Candida albicans8
Aspergillus niger16

The mechanism of action appears to involve interference with ergosterol biosynthesis, a critical component of fungal cell membranes.

Anticancer Potential

Recent studies have explored the anticancer potential of this compound. In cellular assays involving various cancer cell lines:

Cell Line IC50 (µM)
HeLa5.4
MCF-77.2
A5496.5

The compound induces apoptosis through the activation of caspase pathways and downregulation of anti-apoptotic proteins like Bcl-2.

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

  • Enzyme Inhibition : The triazole ring can bind to enzymes involved in key metabolic pathways.
  • Receptor Modulation : It may interact with receptors on cancer cells, altering signaling pathways that control cell proliferation and survival.
  • Cell Cycle Arrest : The compound has been shown to induce cell cycle arrest at the G0/G1 phase in cancer cells.

Case Studies

Recent research has focused on the synthesis and biological evaluation of this compound alongside other triazole derivatives:

  • A study published in MDPI evaluated the cytotoxic effects of several triazole derivatives including this compound against various cancer cell lines. The results indicated that this compound exhibited superior activity compared to traditional chemotherapeutics like doxorubicin .

Properties

IUPAC Name

[1-[(2,4-dimethylphenyl)methyl]triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3O/c1-9-3-4-11(10(2)5-9)6-15-7-12(8-16)13-14-15/h3-5,7,16H,6,8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RGPIIPDHZUXTSP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)CN2C=C(N=N2)CO)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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(1-(2,4-dimethylbenzyl)-1H-1,2,3-triazol-4-yl)methanol

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